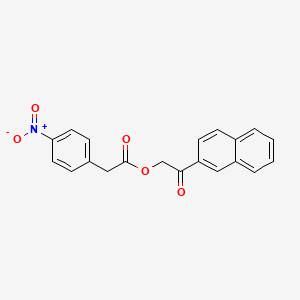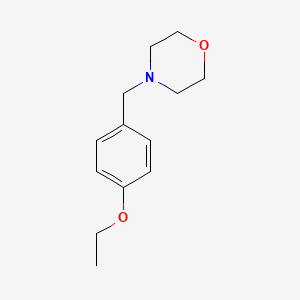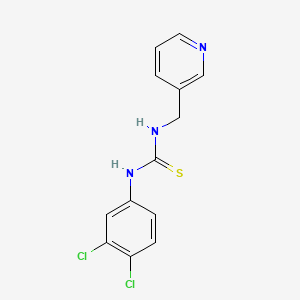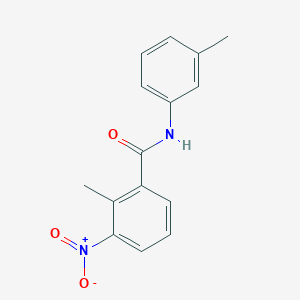
2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, also known as IMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of acetamides and has a molecular formula of C18H22N2O2.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been studied for its potential use as an anti-inflammatory and analgesic agent, as it has been shown to reduce inflammation and pain in animal models.
Mechanism of Action
The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is not yet fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may modulate the activity of certain signaling pathways that are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to reduce inflammation and pain in animal models. Additionally, this compound has been found to have low toxicity and high bioavailability, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide in lab experiments is its low toxicity and high bioavailability. This makes it a safe and effective compound to use in animal studies. Additionally, this compound has been found to be stable under various conditions, making it a reliable compound to use in experiments. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. One of the main areas of research is its potential use as a cancer therapy. Further studies are needed to determine the exact mechanism of action of this compound and its efficacy as a cancer treatment. Additionally, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent, and further research is needed to determine its effectiveness in these areas. Finally, more studies are needed to determine the safety and toxicity of this compound in humans, as well as its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have low toxicity and high bioavailability, making it a safe and effective compound to use in animal studies. Further research is needed to determine the exact mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
2-(2-isopropyl-5-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-isopropyl-5-methylphenol with 4-methyl-2-pyridinecarboxylic acid to form the corresponding ester. The ester is then hydrolyzed to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)15-6-5-13(3)9-16(15)22-11-18(21)20-17-10-14(4)7-8-19-17/h5-10,12H,11H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDYRMSAFATPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)
![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)

![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)



![5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)


![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)